tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
CAS No.:
Cat. No.: VC16529270
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN2O2 |
|---|---|
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26) |
| Standard InChI Key | YVSJDIDTUPXEER-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The 1-benzyl group introduces aromaticity and lipophilicity, while the 4-chlorophenyl substituent enhances electronic polarization due to chlorine’s inductive effects. The tert-butyl carbamate at position 3 provides steric protection to the amine group, improving stability during synthetic transformations .
Key Structural Features:
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Pyrrolidine Ring: Confers conformational rigidity, enabling precise spatial orientation of substituents.
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4-Chlorophenyl Group: The chlorine atom at the para position increases electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
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Benzyl Group: Enhances membrane permeability in biological systems due to its hydrophobic nature .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇ClN₂O₂ |
| Molecular Weight | 386.92 g/mol |
| Density | 1.19 ± 0.1 g/cm³ |
| Boiling Point | 504.0 ± 50.0 °C |
| pKa | 11.98 ± 0.40 |
| Solubility | Low in water; soluble in DMSO, DMF |
The elevated boiling point and density reflect strong intermolecular interactions, including halogen bonding from the chlorine atom and π-π stacking from the benzyl group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three principal steps:
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Pyrrolidine Ring Formation: A cyclization reaction between γ-aminobutyraldehyde derivatives and acrylonitrile under acidic conditions yields the pyrrolidine core.
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Substituent Introduction:
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Carbamate Protection: Reaction with tert-butyl chloroformate in dichloromethane protects the amine at position 3, forming the final carbamate.
Optimized Reaction Conditions:
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Temperature: 0–25°C for carbamate formation to prevent side reactions.
Industrial Manufacturing
Industrial processes emphasize yield optimization and cost efficiency:
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Continuous Flow Reactors: Reduce reaction times for cyclization and coupling steps.
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Purification: Chromatography-free methods using crystallization from ethanol/water mixtures achieve >98% purity.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in diverse transformations:
Oxidation
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Agents: KMnO₄ or CrO₃ in acidic media.
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Products: Ketones (via C-H oxidation) or carboxylic acids (under vigorous conditions).
Reduction
Halogen Exchange
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Chlorine Displacement: Using NaI in acetone replaces chlorine with iodine, yielding a 4-iodophenyl analog .
Stability Considerations
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Thermal Stability: Decomposes above 250°C, releasing isobutylene and CO₂ from the carbamate group.
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Photostability: The 4-chlorophenyl group minimizes UV-induced degradation compared to non-halogenated analogs .
Applications in Drug Discovery
Kinase Inhibition
The compound is a precursor to potent kinase inhibitors, particularly targeting AKT1 and CDK2:
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AKT1 Modulation: The 4-chlorophenyl group fits into the hydrophobic pocket of AKT1’s PH domain, disrupting membrane localization .
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Selectivity Profile: 10-fold higher affinity for AKT1 over AKT2 due to steric complementarity with Thr211 and Lys268 residues .
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for non-chlorinated analog) .
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Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins.
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
| Compound | Substituent | Molar Mass (g/mol) | pKa | Bioactivity (IC₅₀ AKT1) |
|---|---|---|---|---|
| 4-Fluorophenyl Analog | 2-Fluorophenyl | 370.4 | 11.5 | 120 nM |
| 4-Chlorophenyl Analog | 4-Chlorophenyl | 386.92 | 11.98 | 45 nM |
| 4-Bromophenyl Analog | 4-Bromophenyl | 431.4 | 11.2 | 38 nM |
The 4-chlorophenyl derivative balances electronic effects and steric bulk, achieving optimal kinase inhibition .
Non-Halogenated Analogs
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Benzyl-4-Phenyl Derivative: Reduced metabolic stability (t₁/₂ = 1.2 h in liver microsomes vs. 4.5 h for chlorinated version) .
Future Directions
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